molecular formula C28H26FN3O2 B2909486 (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1358632-35-5

(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2909486
CAS No.: 1358632-35-5
M. Wt: 455.533
InChI Key: FFDHTEHYXYBMLJ-UHFFFAOYSA-N
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Description

The compound (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic molecule that features a quinoline core substituted with a benzyloxyphenyl group, a fluorine atom, and a piperidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis , which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalystsnucleophilic substitution reactions, where a benzyloxy halide reacts with an amine group on the quinoline ring. The piperidinylmethanone moiety is often introduced via amide bond formation using piperidine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and catalysts to enhance reaction rates. Purification steps such as crystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like or .

    Reduction: Reagents like or with a palladium catalyst.

    Substitution: Nucleophiles such as or .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield benzaldehyde or benzoic acid derivatives, while reduction of the quinoline ring would yield tetrahydroquinoline derivatives.

Scientific Research Applications

(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a due to the presence of the fluorine atom.

    Medicine: Investigated for its potential and properties.

    Industry: Used in the development of with specific electronic properties.

Mechanism of Action

The mechanism of action of (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA , disrupting replication and transcription processes. The benzyloxy group can enhance binding affinity to proteins by forming hydrophobic interactions . The piperidinylmethanone moiety can interact with enzymes , inhibiting their activity through covalent modification or competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Phenylpiperidin-1-yl)benzenesulfonylamino)acetic acid
  • (4-(3-Aminomethylphenyl)piperidin-1-yl)(5-phenethylpyridin-3-yl)methanone

Uniqueness

(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: is unique due to the combination of its quinoline core, benzyloxy group, and piperidinylmethanone moiety. This combination provides a unique set of chemical properties and biological activities that are not found in other similar compounds. The presence of the fluorine atom also enhances its potential as a fluorescent probe and biological activity .

This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[6-fluoro-4-(4-phenylmethoxyanilino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O2/c29-21-9-14-26-24(17-21)27(25(18-30-26)28(33)32-15-5-2-6-16-32)31-22-10-12-23(13-11-22)34-19-20-7-3-1-4-8-20/h1,3-4,7-14,17-18H,2,5-6,15-16,19H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDHTEHYXYBMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)OCC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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